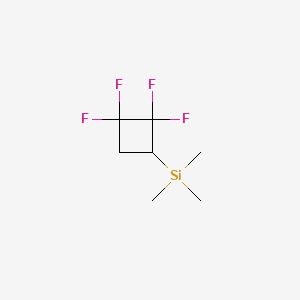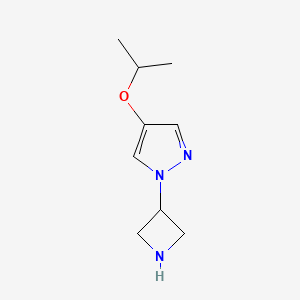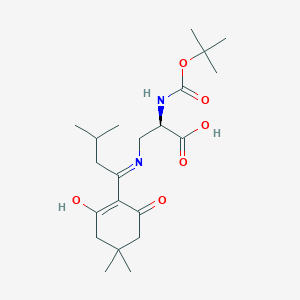
Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane is a specialized organosilicon compound with the molecular formula C₇H₁₂F₄Si This compound features a cyclobutyl ring substituted with four fluorine atoms and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane typically involves the reaction of a cyclobutyl precursor with fluorinating agents followed by silylation. One common method includes:
Fluorination: Starting with a cyclobutyl compound, fluorination is achieved using reagents such as sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃) under controlled conditions to introduce the fluorine atoms.
Silylation: The fluorinated cyclobutyl intermediate is then reacted with trimethylchlorosilane (Me₃SiCl) in the presence of a base like triethylamine (Et₃N) to form the final product.
Industrial Production Methods: Industrial production may scale up these reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon or the cyclobutyl ring.
Cross-Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-silicon bonds.
Common Reagents and Conditions:
Substitution: Reagents like halides (e.g., bromine or iodine) in the presence of a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various silyl ethers or silanes, while oxidation might produce silanols or siloxanes.
Chemistry:
Catalysis: Used as a precursor in the synthesis of catalysts for organic reactions.
Materials Science: Incorporated into polymers to enhance their thermal and chemical stability.
Biology and Medicine:
Drug Delivery: Potential use in the development of drug delivery systems due to its stability and reactivity.
Imaging Agents: Modified versions can be used as imaging agents in medical diagnostics.
Industry:
Coatings and Sealants: Utilized in the formulation of high-performance coatings and sealants.
Electronics: Applied in the production of electronic materials with improved dielectric properties.
Mécanisme D'action
The mechanism by which Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane exerts its effects is largely dependent on its chemical reactivity. The presence of the fluorinated cyclobutyl ring and the trimethylsilyl group allows it to interact with various molecular targets through:
Electrophilic and Nucleophilic Interactions: The silicon atom can act as an electrophile, while the fluorinated ring can participate in nucleophilic reactions.
Hydrophobic Interactions: The compound’s hydrophobic nature can influence its interaction with biological membranes and other hydrophobic molecules.
Comparaison Avec Des Composés Similaires
Trimethylsilylcyclobutane: Lacks the fluorine atoms, resulting in different reactivity and applications.
Tetrafluorocyclobutylsilane: Similar structure but without the trimethylsilyl group, affecting its chemical properties.
Uniqueness: Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane is unique due to the combination of fluorine atoms and the trimethylsilyl group, which imparts distinct chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive organosilicon compounds.
Propriétés
Numéro CAS |
312-81-2 |
|---|---|
Formule moléculaire |
C7H12F4Si |
Poids moléculaire |
200.25 g/mol |
Nom IUPAC |
trimethyl-(2,2,3,3-tetrafluorocyclobutyl)silane |
InChI |
InChI=1S/C7H12F4Si/c1-12(2,3)5-4-6(8,9)7(5,10)11/h5H,4H2,1-3H3 |
Clé InChI |
CGZAQWRXEYZMTQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1CC(C1(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene](/img/structure/B12091811.png)
![3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine](/img/structure/B12091819.png)




![1-[(4-Pentylcyclohexoxy)methyl]-4-(4-propylcyclohexyl)cyclohexane](/img/structure/B12091847.png)



![Piperidine, 1-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12091875.png)
![1-[(2S)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12091877.png)

![tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B12091886.png)
